5-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride
Overview
Description
5-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. Pyrimidines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride typically involves the following steps:
Starting Materials: Piperidin-3-ol and 5-methyl-2-chloropyrimidine are the primary starting materials.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures (e.g., 80-100°C).
Catalysts: A base, such as triethylamine (TEA) or potassium carbonate (K2CO3), is often used to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure efficient production. Process optimization, including the use of automated systems for monitoring reaction conditions, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, in an acidic or neutral medium.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: Alkyl halides, amines, in polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced derivatives of the pyrimidine ring.
Substitution: Substituted pyrimidines with various functional groups.
Scientific Research Applications
5-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe to study biological systems and molecular interactions.
Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
5-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride is similar to other pyrimidine derivatives, such as 5-Methyl-2-(piperidin-4-yloxy)pyridine and 3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride. its unique structural features, such as the presence of the piperidin-3-yloxy group, distinguish it from these compounds and may confer different chemical and biological properties.
Comparison with Similar Compounds
5-Methyl-2-(piperidin-4-yloxy)pyridine
3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride
Properties
IUPAC Name |
5-methyl-2-piperidin-3-yloxypyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-8-5-12-10(13-6-8)14-9-3-2-4-11-7-9;/h5-6,9,11H,2-4,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZDJOHIBSTYOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1707369-77-4 | |
Record name | Pyrimidine, 5-methyl-2-(3-piperidinyloxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707369-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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